molecular formula C10H18ClNO2 B3325329 Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride CAS No. 2101775-07-7

Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

Cat. No.: B3325329
CAS No.: 2101775-07-7
M. Wt: 219.71
InChI Key: JYCTVWROYBTWOH-QGGRMKRSSA-N
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Description

Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride (CAS: 2101775-07-7) is a bicyclic tertiary amine derivative with a molecular formula of C₁₀H₁₈ClNO₂ and a molecular weight of 219.71 g/mol. It features a rigid azabicyclo[3.3.1]nonane scaffold substituted with a methyl ester group at the 3-position and a hydrochloride salt. The compound is commercially available with a purity ≥97% and is classified as a Protein Degrader Building Block, indicating its utility in targeted protein degradation research .

Properties

IUPAC Name

methyl (1S,5R)-9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8;/h7-9,11H,2-6H2,1H3;1H/t7?,8-,9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCTVWROYBTWOH-QGGRMKRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCC(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@H]2CCC[C@@H](C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Properties :

  • Storage : Room temperature (2–8°C recommended for stability) .
  • Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation) .
  • Applications : Used in medicinal chemistry for synthesizing PROTACs (Proteolysis-Targeting Chimeras) due to its ability to engage E3 ubiquitin ligases .

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogues:

Compound Name Molecular Formula Key Substituents Functional Groups Applications References
Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride C₁₀H₁₈ClNO₂ Methyl ester (C-3), HCl salt Ester, tertiary amine Protein degradation
4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide C₁₈H₂₄N₂O Benzamide (C-3), methyl (N-9) Amide, tertiary amine Intermediate in alkaloid synthesis
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride C₁₇H₂₂ClNO₃ Benzyl (N-9), carboxylic acid (C-7), oxa bridge Carboxylic acid, ether Potential antimicrobial agent
exo-3-Cyano-9-azabicyclo[3.3.1]nonane hydrochloride C₉H₁₄ClN₂ Cyano (C-3) Nitrile, tertiary amine CNS drug precursor
tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate C₁₃H₂₁NO₃ tert-Butoxycarbonyl (N-3), ketone (C-9) Ketone, carbamate Synthetic intermediate

Target Compound in Drug Discovery

  • PROTAC Development : The compound’s ester group facilitates linker attachment for bifunctional molecules, critical for recruiting ubiquitin ligases .
  • Stability : Storage at 2–8°C under inert atmosphere prevents ester hydrolysis, a common issue in carboxylate derivatives .

Discrepancies and Limitations

  • CAS Conflicts : lists a different CAS (1363382-45-9) for a compound with the same molecular formula as the target, suggesting possible stereoisomerism or reporting errors .

Biological Activity

Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride (CAS No. 2101775-07-7) is a bicyclic compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H18ClNO2C_{10}H_{18}ClNO_2, with a molecular weight of approximately 219.71 g/mol. The structure features a bicyclic framework that is significant for its pharmacological properties.

PropertyValue
Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
CAS Number 2101775-07-7
Density N/A
Melting Point N/A
Boiling Point N/A

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound has been shown to modulate the activity of neurotransmitter receptors, which can lead to significant pharmacological effects.

Potential Mechanisms:

  • Receptor Binding: The compound may bind to nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission.
  • Enzyme Modulation: It has potential as an inhibitor or modulator of enzymes involved in metabolic pathways.

Research Findings

Recent studies have explored the compound's pharmacological properties and its potential therapeutic applications:

  • Antinociceptive Activity: Research indicates that similar bicyclic compounds exhibit antinociceptive effects, suggesting potential applications in pain management.
  • Neuroprotective Effects: Some studies have hinted at neuroprotective properties, possibly through modulation of cholinergic signaling pathways.

Case Studies

  • Study on Pain Management:
    A study investigated the antinociceptive effects of related compounds in animal models, demonstrating that modifications to the bicyclic structure can enhance efficacy while reducing side effects.
  • Neuropharmacological Assessment:
    Another study evaluated the neuropharmacological profile of related azabicyclo compounds, highlighting their potential in treating neurodegenerative diseases through receptor modulation.

Comparison with Similar Compounds

This compound can be compared with other bicyclic compounds to understand its unique properties:

Compound NameStructure TypeNotable Activity
exo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonaneBicyclicAntinociceptive
9-Azabicyclo[3.3.1]nonan-3-amineBicyclicNeurotransmitter modulation
tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylateBicyclicPotential anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride, and how is purity ensured?

  • Methodology : The compound is synthesized via reaction of 9-azabicyclo[3.3.1]nonane with methyl chloroformate in the presence of triethylamine under anhydrous conditions. Purification is achieved through recrystallization or high-performance liquid chromatography (HPLC) to ensure ≥95% purity . Industrial-scale production may employ continuous flow reactors for efficiency .

Q. Which spectroscopic techniques are employed for structural characterization?

  • Methodology : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming the bicyclic structure and ester group. Infrared (IR) spectroscopy validates functional groups like the carboxylate. X-ray crystallography may resolve stereochemical ambiguities in derivatives .

Q. What in vitro models are used to assess its neurotransmitter reuptake inhibition?

  • Methodology : Radioligand binding assays (e.g., [³H]-serotonin uptake in synaptosomes) quantify inhibition potency. Dose-response curves (IC₅₀ values) compare activity across monoamine transporters (SERT, NET, DAT). Cell lines expressing human transporters provide translational relevance .

Advanced Research Questions

Q. How can synthetic yield be optimized under varying reaction conditions?

  • Methodology : Systematic screening of bases (e.g., DBU vs. triethylamine), solvents (e.g., DCM vs. THF), and temperatures improves yield. Kinetic studies using inline NMR monitor reaction progress. Catalytic methods (e.g., ruthenium-based catalysts) enhance selectivity for the exo isomer .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data?

  • Methodology : Pharmacokinetic profiling (e.g., plasma stability, blood-brain barrier permeability) identifies bioavailability limitations. Metabolite identification via LC-MS/MS clarifies in vivo degradation pathways. Rodent behavioral assays (e.g., forced swim test for depression) correlate neurochemical effects with functional outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Reactant of Route 2
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Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.